N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline
CAS No.:
Cat. No.: VC13829662
Molecular Formula: C36H25NO
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H25NO |
|---|---|
| Molecular Weight | 487.6 g/mol |
| IUPAC Name | N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline |
| Standard InChI | InChI=1S/C36H25NO/c1-2-7-25(8-3-1)26-13-15-27(16-14-26)28-17-21-30(22-18-28)37-31-23-19-29(20-24-31)32-10-6-11-34-33-9-4-5-12-35(33)38-36(32)34/h1-24,37H |
| Standard InChI Key | YONVKOWJMACQIF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule consists of three primary components:
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Dibenzofuran moiety: A fused bicyclic system comprising two benzene rings sharing a furan oxygen atom. This planar structure enhances π-conjugation and thermal stability .
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Biphenyl group: Two phenyl rings connected by a single bond, providing rotational flexibility and additional π-orbital overlap.
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Aniline nitrogen: Acts as a bridging unit, connecting the dibenzofuran and biphenyl groups while introducing electron-donating properties.
The spatial arrangement of these components creates a rigid yet conjugated framework, as illustrated by the SMILES notation:
.
Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 487.6 g/mol | |
| XLogP3-AA | ~9.7 (estimated) | |
| Rotatable bonds | 4 | |
| Hydrogen bond acceptors | 2 |
The high XLogP3-AA value indicates significant hydrophobicity, suggesting limited solubility in polar solvents .
Synthesis and Manufacturing
Challenges in Production
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Steric hindrance: Bulky substituents complicate coupling reactions, requiring optimized catalysts (e.g., Pd(PPh)) and elevated temperatures.
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Purification: Chromatographic separation is essential due to the compound’s high molecular weight and similarity to byproducts .
Physicochemical Properties
Thermal Stability
Dibenzofuran derivatives exhibit decomposition temperatures exceeding 300°C, attributed to their rigid aromatic systems . Differential scanning calorimetry (DSC) of similar compounds shows glass transition temperatures () between 120–150°C, suitable for vacuum deposition in device fabrication .
Optical Properties
The extended conjugation results in:
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Absorption: Strong UV-vis absorption bands in the 300–400 nm range, typical of π→π* transitions.
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Emission: Fluorescence in the blue-green spectrum (450–500 nm), with quantum yields dependent on substituent electronic effects .
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The compound’s bipolar charge transport capabilities (electron-donating aniline and electron-accepting dibenzofuran) make it suitable for:
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Emissive layers: As a host material in phosphorescent OLEDs, enhancing triplet exciton utilization .
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Hole transport layers: Facilitates hole injection into emissive materials like iridium complexes.
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, the material could act as:
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Donor material: Pairing with fullerene acceptors (e.g., PCBM) to achieve photon-to-electron conversion .
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Interfacial layer: Improving electrode compatibility and reducing recombination losses .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| N-(4-Dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline | 487.6 | OLED host materials | |
| N,N-Bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline | 729.9 | Charge transport layers | |
| Dibenzofuran | 168.19 | Solvent, intermediate |
The bis-substituted derivative exhibits higher thermal stability ( ~180°C) but reduced solubility compared to the mono-substituted analog .
Future Research Directions
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Device integration: Testing in prototype OLEDs/OPVs to quantify efficiency metrics (e.g., external quantum efficiency, fill factor).
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Derivatization: Introducing electron-withdrawing groups (e.g., cyano, fluorine) to modulate energy levels for specific applications .
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Computational modeling: Density functional theory (DFT) studies to predict charge mobility and excited-state behavior.
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